molecular formula C19H21N5O5 B2945103 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1206998-82-4

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2945103
CAS No.: 1206998-82-4
M. Wt: 399.407
InChI Key: DBRFXRBSYUPLLK-UHFFFAOYSA-N
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Description

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a piperazine moiety, and a pyrazolo[4,3-c]pyridinone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process. The goal is to achieve consistent quality and high throughput while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-28-10-8-22-11-13-16(20-21-17(13)25)14(12-22)18(26)23-4-6-24(7-5-23)19(27)15-3-2-9-29-15/h2-3,9,11-12H,4-8,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRFXRBSYUPLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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